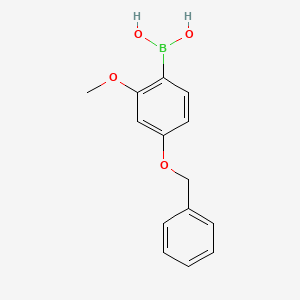

4-Benzyloxy-2-methoxyphenylboronic acid

描述

4-Benzyloxy-2-methoxyphenylboronic acid (CAS: 211495-28-2) is a boronic acid derivative featuring a benzyloxy group at the para position and a methoxy group at the ortho position on the phenyl ring. Its molecular formula is C₁₄H₁₅BO₄, with an approximate molecular weight of 258.08 g/mol (calculated based on structural analogs) . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are pivotal in pharmaceutical and materials science applications. The benzyloxy group serves as a protective moiety for hydroxyl groups, while the methoxy substituent enhances electronic activation of the boronic acid for coupling reactions.

属性

IUPAC Name |

(2-methoxy-4-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO4/c1-18-14-9-12(7-8-13(14)15(16)17)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRDUFMMMZJZQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514403 | |

| Record name | [4-(Benzyloxy)-2-methoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211495-28-2 | |

| Record name | [4-(Benzyloxy)-2-methoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Scheme

4-Benzyloxy-2-methoxyphenyl magnesium bromide

→ Reacts with trimethyl borate (B(OMe)₃)

→ Hydrolyzed to yield 4-benzyloxy-2-methoxyphenylboronic acid

Key Steps and Conditions

| Parameter | Details |

|---|---|

| Starting Material | 4-Benzyloxy-2-methoxyphenyl bromide |

| Reagents | Trimethyl borate (B(OMe)₃), inert atmosphere (N₂ or Ar) |

| Solvent | Dry THF or diethyl ether |

| Temperature | Room temperature to reflux |

| Workup | Hydrolysis with aqueous HCl or NaOH followed by extraction |

Advantages

Limitations

- Sensitivity : Requires anhydrous conditions and inert atmosphere to prevent oxidation.

- Yield Variability : Dependent on substrate reactivity and hydrolysis efficiency.

Transition-Metal-Free Borylation with Bis-Boronic Acid (BBA)

This method eliminates the need for palladium catalysts, offering a greener alternative.

Reaction Scheme

4-Benzyloxy-2-methoxyphenyl bromide

→ Treated with bis-boronic acid (BBA) and t-BuOK in methanol

→ Forms this compound via radical pathway

Optimized Conditions

Mechanistic Insights

Purification

Palladium-Catalyzed Borylation with BBA

This method leverages XPhos-Pd catalysts for efficient borylation of aryl halides.

Reaction Scheme

4-Benzyloxy-2-methoxyphenyl bromide

→ Reacts with BBA in the presence of XPhos-Pd catalyst

→ Forms this compound

Conditions for Aryl Bromides

Key Advantages

Challenges

Comparative Analysis of Methods

Applications in Organic Synthesis

This compound is critical in:

化学反应分析

Types of Reactions: 4-Benzyloxy-2-methoxyphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . This reaction is highly valued for its mild conditions and functional group tolerance.

Common Reagents and Conditions:

Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)

Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: Typically between 50-100°C

Major Products: The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

4-Benzyloxy-2-methoxyphenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

作用机制

The primary mechanism of action for 4-benzyloxy-2-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst . The boronic acid group interacts with the palladium center, facilitating the transfer of the organic moiety .

相似化合物的比较

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

The reactivity and stability of boronic acids are highly dependent on substituent positions and electronic properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Electronic Comparison

Reactivity in Cross-Coupling Reactions

- Target Compound : The para-benzyloxy and ortho-methoxy groups synergistically activate the boronic acid for coupling while offering moderate steric hindrance. This balance makes it suitable for reactions requiring controlled electronic activation .

- Methyl vs. Methoxy Analogs : The methyl-substituted analog (C₁₄H₁₅BO₃) exhibits lower polarity and reduced resonance effects compared to the methoxy variant, leading to slower reaction kinetics in polar solvents .

- Fluorinated Analog : The electron-withdrawing fluorine at the ortho position (C₁₃H₁₂BFO₃) stabilizes the boronic acid against protodeboronation but reduces its reactivity in electron-deficient systems .

Solubility and Stability

- Solubility : The methoxy group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to the methyl analog. However, the hydrophobic benzyloxy group limits aqueous solubility .

- Stability : Compounds with electron-withdrawing groups (e.g., Cl, F) exhibit superior stability. The target compound’s electron-donating substituents may necessitate storage under inert conditions to prevent degradation .

生物活性

4-Benzyloxy-2-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its diverse applications in chemistry and biology. This compound is primarily known for its role as a reagent in the Suzuki-Miyaura cross-coupling reaction, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules. Beyond its synthetic utility, it exhibits various biological activities that warrant detailed exploration.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHB O

- Molecular Weight : 244.08 g/mol

- Solubility : Moderately soluble in organic solvents; stability in aqueous solutions is limited.

The biological activity of this compound can be attributed to its interactions with various biomolecules, particularly through:

- Enzyme Inhibition : Boronic acids are known to form reversible covalent bonds with diols, making them effective enzyme inhibitors. This compound has shown potential in inhibiting proteases and glycosidases, which are crucial in metabolic pathways.

- Cell Signaling Modulation : The compound may influence cell signaling pathways and gene expression, impacting cellular metabolism and potentially leading to altered metabolite levels.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of boronic acid derivatives, including this compound. For instance, a related phenyl boronic acid derivative demonstrated significant antibacterial properties against Escherichia coli at concentrations as low as 6.50 mg/mL .

Anticancer Properties

Research indicates that boronic acids may possess anticancer activity. A study involving a structurally similar compound derived from quercetin showed high cytotoxicity against cancer cell lines (IC = 18.76 ± 0.62 µg/mL for MCF-7 cells) while exhibiting minimal toxicity towards healthy cells . This suggests that this compound could have similar therapeutic potential.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic processes. For example:

- Acetylcholinesterase : IC = 115.63 ± 1.16 µg/mL (moderate inhibition)

- Butyrylcholinesterase : IC = 3.12 ± 0.04 µg/mL (high inhibition)

- Antiurease Activity : IC = 1.10 ± 0.06 µg/mL (strong inhibition)

- Antithyrosinase Activity : IC = 11.52 ± 0.46 µg/mL (notable inhibition) .

Applications in Research and Medicine

This compound finds applications across various fields:

- Organic Synthesis : As a reagent in Suzuki-Miyaura reactions, it facilitates the synthesis of complex organic compounds essential for drug development.

- Drug Development : Its potential as a therapeutic agent is being explored, particularly in boron neutron capture therapy (BNCT) for cancer treatment.

- Biochemical Probes : The compound's ability to interact with biomolecules makes it useful in developing sensors and probes for detecting specific biological targets.

Case Studies and Research Findings

常见问题

Q. What are the standard synthetic routes for 4-Benzyloxy-2-methoxyphenylboronic acid, and how can purity be optimized?

The synthesis typically involves cross-coupling reactions or functionalization of pre-existing boronic acid derivatives. For example, substituted phenylboronic acids are often synthesized via Miyaura borylation, where halogenated precursors react with bis(pinacolato)diboron under palladium catalysis . Key steps include:

Q. What analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm structure; look for characteristic peaks:

- HPLC : C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm to assess purity .

Advanced Research Questions

Q. How do substituents (benzyloxy and methoxy groups) influence reactivity in Suzuki-Miyaura couplings?

The electron-donating methoxy group enhances para-directed electrophilic substitution but may reduce boronic acid stability. The benzyloxy group introduces steric hindrance, slowing transmetalation steps. Comparative studies show:

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Discrepancies often arise from:

- Moisture sensitivity : Boronic acids hydrolyze to boroxines; anhydrous conditions and degassed solvents improve reproducibility .

- Catalyst-ligand mismatch : Screen ligands (e.g., XPhos vs. SPhos) to match substrate electronics. For example, bulky ligands improve yields with sterically hindered arylboronic acids .

Q. What strategies address poor solubility in aqueous media for biological assays?

- Derivatization : Convert to pinacol ester (e.g., this compound pinacol ester) for enhanced lipophilicity .

- Co-solvents : Use DMSO (≤10% v/v) in PBS buffer; confirm compatibility with assay systems (e.g., no DMSO interference in fluorescence assays) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。